S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate
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Overview
Description
S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate: is a chemical compound known for its unique structure and properties It consists of a benzenecarbothioate group attached to a 4-chloro-4-oxobutan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with 4-chloro-4-oxobutan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate: can be compared with other benzenecarbothioate derivatives and compounds containing the 4-chloro-4-oxobutan-2-yl group.
Uniqueness:
- The presence of both the benzenecarbothioate and 4-chloro-4-oxobutan-2-yl groups in a single molecule gives it unique reactivity and potential applications that are not observed in other similar compounds.
Comparison with Similar Compounds
- Benzenecarbothioic acid derivatives
- 4-Chloro-4-oxobutan-2-yl derivatives
This detailed article provides an overview of S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
67714-32-3 |
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Molecular Formula |
C11H11ClO2S |
Molecular Weight |
242.72 g/mol |
IUPAC Name |
S-(4-chloro-4-oxobutan-2-yl) benzenecarbothioate |
InChI |
InChI=1S/C11H11ClO2S/c1-8(7-10(12)13)15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
NALQAWZGCQWEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)Cl)SC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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